molecular formula C6H9BrO B13809046 2-bromo-7-oxabicyclo[4.1.0]heptane

2-bromo-7-oxabicyclo[4.1.0]heptane

Cat. No.: B13809046
M. Wt: 177.04 g/mol
InChI Key: VCXQSVOFNLPVQU-UHFFFAOYSA-N
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Description

2-Bromo-7-oxabicyclo[410]heptane is a bicyclic organic compound that features a bromine atom and an oxygen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-7-oxabicyclo[4.1.0]heptane typically involves the bromination of 7-oxabicyclo[4.1.0]heptane. One common method is the reaction of 7-oxabicyclo[4.1.0]heptane with bromine in the presence of a solvent such as carbon tetrachloride. The reaction is carried out under controlled conditions to ensure the selective addition of the bromine atom to the desired position on the bicyclic ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures are in place to handle bromine and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-oxabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of 7-oxabicyclo[4.1.0]heptane.

    Oxidation Reactions: Oxidation can lead to the formation of 7-oxabicyclo[4.1.0]heptan-2-one.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic solution.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

Scientific Research Applications

2-Bromo-7-oxabicyclo[4.1.0]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-7-oxabicyclo[4.1.0]heptane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the oxygen atom in the bicyclic ring can engage in hydrogen bonding and other interactions. These properties make it a versatile compound for studying enzyme mechanisms and developing new chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-7-oxabicyclo[4.1.0]heptane is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it particularly useful in synthetic chemistry and as a probe for studying reaction mechanisms .

Properties

IUPAC Name

2-bromo-7-oxabicyclo[4.1.0]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO/c7-4-2-1-3-5-6(4)8-5/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXQSVOFNLPVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(O2)C(C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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